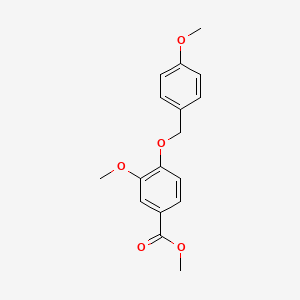

Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate

Description

Properties

IUPAC Name |

methyl 3-methoxy-4-[(4-methoxyphenyl)methoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-19-14-7-4-12(5-8-14)11-22-15-9-6-13(17(18)21-3)10-16(15)20-2/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNDZPMVGRXZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Hydrochloric acid or sodium hydroxide in aqueous or organic solvents.

Major Products Formed

Oxidation: 3-methoxy-4-formylbenzoic acid or 3-methoxy-4-carboxybenzoic acid.

Reduction: 3-methoxy-4-((4-methoxybenzyl)oxy)benzyl alcohol.

Substitution: 3-methoxy-4-hydroxybenzoic acid and 4-methoxybenzyl alcohol.

Scientific Research Applications

Cosmetics

In the cosmetics industry, methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate is valued for its antioxidant properties . It is incorporated into skin care formulations to help protect against oxidative stress and improve skin health. The compound's ability to enhance skin penetration makes it an attractive ingredient in topical products aimed at anti-aging and skin rejuvenation.

Agriculture

This compound exhibits potential as a natural pesticide due to its antimicrobial properties. Preliminary studies suggest that it can effectively inhibit the growth of certain pathogens affecting crops, thereby contributing to sustainable agricultural practices. Its application in pest management could reduce reliance on synthetic pesticides, aligning with environmentally friendly farming techniques.

Medicinal Chemistry

This compound is being explored for its biological activities , particularly in drug development. Research indicates that it may possess anticancer properties, making it a candidate for further investigation in oncology. Its structural similarities to other bioactive compounds suggest potential for modifications that could enhance its therapeutic efficacy.

Case Studies in Medicinal Applications

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. |

| Study B | Indicated modulation of apoptotic pathways in treated cells, highlighting its possible role in cancer therapy. |

| Study C | Showed antimicrobial activity against specific bacterial strains, suggesting utility in treating infections. |

Material Science

In material science, this compound is investigated for its use in creating advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable and effective materials.

Interaction Studies

Understanding the interactions of this compound within biological systems is crucial for assessing its safety profile and therapeutic potential. Interaction studies focus on how this compound behaves in various biological environments, which can inform both its efficacy and safety in potential medicinal applications.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and benzyl ether groups play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-methoxy-4-hydroxybenzoate: Similar structure but lacks the benzyl ether linkage.

Methyl 4-methoxybenzoate: Contains a methoxy group but lacks the additional methoxy and benzyl ether groups.

Methyl 3-hydroxy-4-methoxybenzoate: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate is unique due to its combination of methoxy and benzyl ether groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the presence of methoxy and benzyl ether functionalities. Its structure can be represented as follows:

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. This suggests that this compound may possess similar antimicrobial properties.

- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Target of Action

This compound likely interacts with specific biochemical pathways that are critical for its biological effects.

Mode of Action

The compound may exert its effects through:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory and microbial processes, suggesting a potential mechanism for its antimicrobial activity.

- Modulation of Cell Signaling Pathways : By influencing signaling pathways related to oxidative stress and inflammation, this compound may help regulate cellular responses to various stimuli.

Case Studies and Experimental Data

- Antioxidant Activity : In vitro studies have demonstrated that this compound exhibits significant antioxidant activity, comparable to established antioxidants. This activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. Results indicated a notable inhibition zone, suggesting effective antibacterial action.

- Inflammation Modulation : Research has shown that similar compounds can reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may also have anti-inflammatory properties, warranting further investigation in vivo .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|---|

| This compound | Structure | High | Moderate | Moderate |

| Compound A | Structure | Moderate | High | Low |

| Compound B | Structure | Low | Moderate | High |

Q & A

Q. Key Considerations :

- Ultrasonic irradiation enhances reaction efficiency by improving mixing and reducing reaction time.

- Alternative methods may use conventional heating with phase-transfer catalysts.

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ultrasound-assisted | K₂CO₃, DMF, 4h, 40°C | Not specified |

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Critical techniques include:

- ¹H NMR : Methoxy groups (δ 3.8–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and ester carbonyl (δ ~3.9 ppm for OCH₃). For structural analogs, see .

- IR : Ester C=O stretch (~1700 cm⁻¹), aromatic C-O (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 316 (C₁₇H₁₆O₅, calculated for [M+H]⁺).

Validation : Cross-reference with computational databases (e.g., PubChem ) or NIST for expected spectral patterns.

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Compare Computational Predictions : Use tools like PubChem’s canonical SMILES or InChIKey to simulate NMR shifts.

Isolate Key Signals : Focus on diagnostic peaks (e.g., ester OCH₃ vs. benzyl OCH₃ in ¹H NMR).

Repurify : Contaminants (e.g., unreacted starting material) may skew data. Recrystallize or use HPLC (C18 column, MeOH:H₂O gradient).

Example : If aromatic protons integrate incorrectly, check for diastereomers or rotational isomers using variable-temperature NMR.

Advanced: What are the stability considerations under experimental conditions?

Methodological Answer:

- Thermal Stability : Avoid temperatures >150°C (risk of ester decomposition).

- Chemical Stability : Degrades in strong acids/bases; incompatible with oxidizing agents (e.g., releases toxic fumes upon combustion) .

- Storage : Store at 2–8°C in airtight, light-protected containers .

Mitigation : Use inert atmospheres (N₂/Ar) for sensitive reactions and monitor via TLC or in-situ FTIR.

Application: How is this compound used in pharmaceutical research?

Methodological Answer:

It serves as a key intermediate in kinase inhibitor synthesis:

Functionalization : The 4-methoxybenzyloxy group enhances solubility for downstream reactions.

Click Chemistry : Alkynyl or azide derivatives enable bioconjugation (e.g., TRK inhibitor precursors in ).

Case Study : GW 2580 (a cFMS inhibitor) uses a structurally related scaffold for selective binding .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C or LiAlH₄ for selective reductions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying.

- Process Monitoring : Use inline PAT (Process Analytical Technology) to track reaction progress.

| Factor | Optimization Strategy | Reference |

|---|---|---|

| Solvent | DMF > THF for alkylation | |

| Catalyst | K₂CO₃ vs. Cs₂CO₃ for base sensitivity |

Basic: What purity analysis methods are recommended?

Methodological Answer:

- HPLC : C18 column, 70:30 MeOH:H₂O, UV detection at 254 nm.

- Melting Point : Compare with literature values (e.g., analogs in exhibit 105°C).

- Elemental Analysis : Confirm C, H, O content (±0.4% tolerance).

Note : Recrystallization from ethanol improves purity to >98% .

Safety: What protocols mitigate risks during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (Category 4 acute toxicity) .

- First Aid : For skin contact, rinse with water for 15+ minutes; seek medical help if irritation persists .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.